Aglinin A

Vue d'ensemble

Description

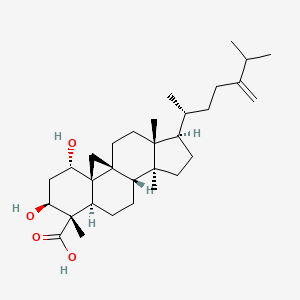

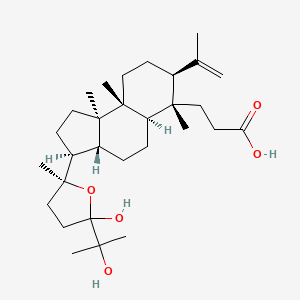

Aglinin A is a compound with the molecular formula C30H50O5 and a molecular weight of 490.7 g/mol . It is a type of triterpenoid and is derived from the leaves of Aglaia perviridis . It is typically found in powder form .

Physical and Chemical Properties Analysis

This compound is a powder . Its physical and chemical properties would be determined by its molecular structure and could be analyzed using various techniques .

Applications De Recherche Scientifique

Aglinin A, a compound from the Meliaceae family, was studied for its structural characteristics. The research involved resolving its epimers and establishing NMR assignments, contributing to a better understanding of its chemical structure and properties (Feng et al., 2013).

Another study focused on the biosynthesis of silver nanoparticles using plant extracts, highlighting the potential of natural substances in nanomaterial synthesis. Although not directly involving this compound, this research reflects the broader interest in plant-derived compounds for scientific applications (Murugan et al., 2014).

A different approach was taken in a study on silver sulfadiazine-loaded solid lipid nanoparticles. The research aimed at developing novel drug delivery systems, an area where this compound could potentially be applied, given its structural properties (Catenacci et al., 2013).

The synthesis of silver nanoparticles with different plant extracts was reviewed, emphasizing the importance of natural compounds like this compound in green nanotechnology. This study helps to contextualize the potential applications of this compound in nanoparticle synthesis (Khan et al., 2018).

Cytotoxic triterpenoids from the bark of Aglaia smithii, including this compound, were investigated for their potential in cancer therapy. This study demonstrates the biomedical relevance of this compound in developing treatments for diseases like cancer (Harneti et al., 2012).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Aglinin A, a compound found in plants of the Meliaceae family , primarily targets the arginine metabolic pathways . Arginine has been selected as a node for the regulation of immune responses over the course of the evolution of the immune system . It serves as a substrate for distinct metabolic pathways that profoundly affect immune cell biology, especially macrophage, dendritic cell, and T cell immunobiology .

Mode of Action

NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system, and nervous system .

Biochemical Pathways

This compound affects the arginine metabolic pathways . Arginine serves as a substrate for different nitrogen-containing compounds. In ureotelic animals, arginine is a key substrate for ammonia detoxification via the urea cycle . Arginine metabolism directly and indirectly participates in a plethora of biological phenomena, such as vasodilation, calcium release, regeneration of adenosine triphosphate, neurotransmission, cell proliferation, and, most notably, immunity .

Pharmacokinetics

The absorption, distribution, metabolism, and elimination (adme) are the fundamental functional phenomena of a drug while in motion in a living system

Result of Action

The result of this compound’s action is primarily seen in its effects on immune responses. An appropriate supply of arginine, the primary target of this compound, has long been associated with the improvement of immune responses . It can dictate divergent pro-inflammatory or anti-inflammatory immune outcomes .

Action Environment

This compound is a natural product found in plants of the Meliaceae family . The environment in which this compound acts can influence its action, efficacy, and stability.

Propriétés

IUPAC Name |

3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S)-5-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-19(2)20-11-16-28(7)23(26(20,5)14-13-24(31)32)10-9-21-22(12-15-27(21,28)6)29(8)17-18-30(34,35-29)25(3,4)33/h20-23,33-34H,1,9-18H2,2-8H3,(H,31,32)/t20-,21+,22-,23+,26-,27+,28+,29-,30?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTPZDJKEZVYWGA-KWGMKSPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C(C1(C)CCC(=O)O)CCC3C2(CCC3C4(CCC(O4)(C(C)(C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC(=O)O)CC[C@H]3[C@]2(CC[C@@H]3[C@@]4(CCC(O4)(C(C)(C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What biological activities have been reported for Aglinin A?

A1: this compound has shown moderate cytotoxic activity against small cell lung cancer (NCI-H187), epidermoid carcinoma (KB), and breast cancer (BC) cell lines []. Additionally, it has displayed antifungal activity against phytopathogens like Phytophthora botryosa, Phytophthora palmivora, and Rigidoporus microporus [].

Q2: From which natural sources can this compound be isolated?

A2: this compound has been isolated from various plant species belonging to the Meliaceae family. Some examples include the fruits and leaves of Aglaia erythrosperma [], the seeds of Aglaia forbesii [], and the bark of Aglaia smithii [].

Q3: What is the chemical structure of this compound?

A3: this compound is a dammarane triterpenoid with a g-lactone ring linked to the D-ring of a 3,4-secodammarane skeleton. It exists as a mixture of two C24-epimers, 20S,24-epoxy-24,25-dihydroxy-3,4-secodammar-4(28)-en-3-oic acid [].

Q4: Are there any spectroscopic data available to characterize this compound?

A4: Yes, the resolution of this compound epimers and their absolute configurations have been achieved through an acetonide reaction. The 13C NMR assignments for both 24R-Aglinin A and 24S-Aglinin A have been established based on the analysis of their 13C NMR differences induced by γ-gauche or steric effects [].

Q5: Has the structure-activity relationship (SAR) of this compound been investigated?

A5: While specific SAR studies on this compound modifications and their impact on activity are not explicitly mentioned in the provided abstracts, the isolation of structurally related compounds like isoeichlerialactone and methyl isoeichlerialactone from Aglaia forbesii seeds, along with their antifungal activities, suggests that the structure of these dammarane triterpenoids plays a role in their biological profiles []. Further research focusing on systematic structural modifications of this compound and evaluation of their bioactivities is needed to establish a comprehensive SAR profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.